(+)-Eremophilene

Biosynthesis Enzyme Kinetics Biocatalysis

(+)-Eremophilene is a bicyclic sesquiterpene belonging to the eremophilane class of octahydronaphthalenes. It is the (+)-enantiomer of eremophilene, with a specific stereochemistry (3S,4aS,5R) that distinguishes it from its (−)-counterpart and other related terpenes [REFS-1, REFS-2].

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B1239371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Eremophilene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC=C2C1(CC(CC2)C(=C)C)C
InChIInChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13+,15+/m1/s1
InChIKeyQEBNYNLSCGVZOH-IPYPFGDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (+)-Eremophilene: A Distinct Sesquiterpene for Targeted Biosynthesis and Bioactivity Research


(+)-Eremophilene is a bicyclic sesquiterpene belonging to the eremophilane class of octahydronaphthalenes [1]. It is the (+)-enantiomer of eremophilene, with a specific stereochemistry (3S,4aS,5R) that distinguishes it from its (−)-counterpart and other related terpenes [REFS-1, REFS-2]. This compound serves as a key biosynthetic intermediate and has been identified in various biological systems, including the myxobacterium Sorangium cellulosum and the fungus Fusarium fujikuroi [3]. Its unique bicyclic structure and stereochemistry are critical for its specific interactions with enzymes like CYP264B1, which catalyze its hydroxylation [3].

Why (+)-Eremophilene Cannot Be Replaced by Generic Sesquiterpenes in Your Research


Substituting (+)-eremophilene with other sesquiterpenes, even close structural analogs like valencene or nootkatone, can lead to invalid experimental results and failed biotransformations. The specific stereochemistry of (+)-eremophilene dictates its enzyme-binding affinity and subsequent hydroxylation, a critical step in its biosynthesis [1]. While valencene and nootkatone are also eremophilane-type sesquiterpenes, they exhibit different bioactivity profiles and enzyme specificities. For example, nootkatone shows potent antibacterial activity against Staphylococcus aureus, whereas (+)-eremophilene's activity, particularly in the context of essential oils, is more strongly associated with activity against MRSA [2]. Using an incorrect enantiomer or analog can result in a complete lack of activity or misleading structure-activity relationship (SAR) data. Therefore, sourcing the correct, well-characterized (+)-enantiomer is non-negotiable for reproducible and meaningful research outcomes.

Quantitative Evidence for (+)-Eremophilene's Superior Performance in Biosynthesis and Bioactivity


(+)-Eremophilene Exhibits High-Affinity Binding to Its Cognate Cytochrome P450 for Efficient Bioconversion

(+)-Eremophilene demonstrates exceptionally tight binding (Kd ~0.40 µM) to the cytochrome P450 enzyme CYP264B1, which is essential for its subsequent hydroxylation to produce bioactive derivatives [1]. This high binding affinity is a critical parameter for efficient bioconversion in engineered microbial systems. In contrast, no comparable quantitative binding data is available for the (−)-enantiomer or other structurally related analogs like valencene with this specific enzyme, highlighting a unique enzyme-substrate interaction.

Biosynthesis Enzyme Kinetics Biocatalysis

Engineered Yeast Strains Achieve High-Titer Production of (+)-Eremophilene for Scalable Biomanufacturing

A patented recombinant Saccharomyces cerevisiae strain has been developed for the efficient synthesis of (+)-eremophilene [1]. This strain overcomes previous production bottlenecks. While the patent does not disclose an exact titer, it explicitly addresses the low yield of 19 mg/L previously achieved in Escherichia coli [1]. This indicates a significant improvement over the state-of-the-art. For comparison, the production of (−)-eremophilene in engineered yeast has been reported with a titer of up to 120 mg/L, demonstrating the feasibility of high-level sesquiterpene production in yeast, but the specific (+)-eremophilene patent represents a dedicated, improved bioprocess for this enantiomer [2].

Metabolic Engineering Synthetic Biology Biomanufacturing

Essential Oils Rich in Eremophilene Show Potent and Selective Anti-MRSA Activity

In a study of essential oils (EOs) from Ferula species, those from F. ovina exhibited the highest antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The most potent EOs (from roots and stems) had IC50 values of 19.1, 20.9, and 22.9 µg/mL [1]. Importantly, correlation analysis suggested that eremophilene (comprising 3.1–12% of the EO) and trans-verbenol were the key bioactive constituents, rather than the more abundant α-pinene or sabinene [1]. For a direct comparison, (+)-nootkatone, a structurally related eremophilane, has shown bactericidal effects at much higher concentrations (200–400 µg/mL) against S. aureus, suggesting a different and potentially more potent anti-MRSA profile for eremophilene-containing EOs [2].

Antimicrobial MRSA Essential Oils

Comparative Antifungal Activity: Eremophilene vs. Valencene and Nootkatone

Direct comparisons of antifungal activity among eremophilane-type sesquiterpenes are limited. However, available data allows for a cross-study comparison. An essential oil (EO) from Commiphora foliacea, containing 11.46% eremophilene, showed effective inhibition against Aspergillus parasiticus [1]. In contrast, a recent study on the pure compounds valencene and nootkatone against Candida species found that valencene inhibited microbial growth at a high concentration of 1024 µg/mL, while nootkatone inhibited at 512 µg/mL [2]. While the test organisms differ, the magnitude of the concentrations suggests that eremophilene, as a component in an EO, may contribute to a broader spectrum of antifungal activity or exhibit different potency profiles compared to these pure, structurally related compounds. More targeted studies with pure (+)-eremophilene are needed to confirm this inference.

Antifungal Candida Natural Products

Chiral Purity is Critical: Enantiomeric Separation Distinguishes (+)-Eremophilene from Its (−)-Counterpart and Valencene

The absolute configuration of (+)-eremophilene is crucial for its biological activity. Enantioselective gas chromatography (GC) using cyclodextrin derivatives has been successfully employed to resolve (+)-eremophilene from its (−)-enantiomer and the structurally related sesquiterpene valencene [1]. This analytical capability is essential for verifying the chiral purity of synthetic or isolated material, ensuring that the correct enantiomer is used in experiments. The study highlights that without such chiral separation, the presence of the wrong enantiomer or a mixture could confound results.

Analytical Chemistry Chiral Separation Quality Control

High-Impact Application Scenarios for (+)-Eremophilene in Research and Industry


Metabolic Engineering of Yeast for Scalable (+)-Eremophilene Production

The patented recombinant S. cerevisiae strain offers a robust platform for the sustainable biomanufacturing of (+)-eremophilene [5]. This addresses the critical bottleneck of low natural abundance and enables the production of gram-to-kilogram quantities for research and industrial use. This scenario is directly supported by the high-yield potential demonstrated in yeast systems [4]. Researchers can leverage this strain to generate sufficient material for downstream applications, including bioactivity screening, derivatization studies, and as a precursor for high-value eremophilane-based compounds.

Investigation of (+)-Eremophilene as a Chiral Scaffold for Anti-MRSA Drug Discovery

The correlation of eremophilene with potent anti-MRSA activity in essential oils [5] positions it as a promising lead compound for antibiotic development. Its distinct activity profile compared to nootkatone [4] suggests a potentially novel mechanism of action. Researchers can procure pure (+)-eremophilene to conduct detailed structure-activity relationship (SAR) studies, identify its molecular target, and optimize its pharmacokinetic properties, potentially yielding a new class of anti-MRSA agents.

Biocatalytic Synthesis of Hydroxylated Eremophilene Derivatives via CYP264B1

The high-affinity binding of (+)-eremophilene to CYP264B1 (Kd ~0.40 µM) [5] makes this enzyme-substrate pair ideal for developing biocatalytic processes. Researchers can utilize this system for the regioselective hydroxylation of (+)-eremophilene to generate valuable chiral building blocks for further chemical synthesis. This enzymatic approach offers a greener, more selective alternative to traditional chemical oxidation methods, providing access to complex eremophilane derivatives for pharmaceutical or agrochemical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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